molecular formula C9H9NO2 B8441631 5-ethyl-5H-furo[3,4-b]pyridin-7-one

5-ethyl-5H-furo[3,4-b]pyridin-7-one

Cat. No.: B8441631
M. Wt: 163.17 g/mol
InChI Key: GWTXXXUKTVKCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-5H-furo[3,4-b]pyridin-7-one is a fused heterocyclic compound featuring a furan ring oxygen atom at positions 3 and 4, fused to a pyridinone scaffold. The ethyl substituent at the 5-position introduces steric and electronic modifications compared to simpler furopyridinones. The ethyl group likely enhances lipophilicity and may influence reactivity or biological interactions, positioning this compound as a candidate for medicinal chemistry or materials science applications.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

5-ethyl-5H-furo[3,4-b]pyridin-7-one

InChI

InChI=1S/C9H9NO2/c1-2-7-6-4-3-5-10-8(6)9(11)12-7/h3-5,7H,2H2,1H3

InChI Key

GWTXXXUKTVKCLI-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(C(=O)O1)N=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes structural and functional distinctions between 5-ethyl-5H-furo[3,4-b]pyridin-7-one and related heterocycles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications References
This compound C₉H₉NO₂* 163.18* Ethyl group at position 5; fused furan-pyridinone Potential scaffold for drug design; enhanced lipophilicity
5H,7H-Furo[3,4-b]pyridin-7-one C₇H₅NO₂ 135.12 Unsubstituted fused furan-pyridinone Versatile small-molecule scaffold
5H-Pyrrolo[3,4-b]pyridin-7(6H)-one C₇H₆N₂O 134.14 Pyrrolidine ring fused to pyridinone; NH group Hydrogen-bonding capacity; synthetic intermediate
Zopiclone Free Base (Core Structure) C₁₇H₁₇ClN₆O₃ 388.81 Pyrrolo[3,4-b]pyrazine core with piperazine substituent Hypnotic drug; GABA receptor modulation
Alkylidene Pyrrolo[3,4-b]pyridin-7-one Varies (e.g., C₁₀H₈N₂O) Varies Exocyclic double bond; substituents at C-3 RhIII-catalyzed synthesis; high regiocontrol

*Estimated based on unsubstituted furopyridinone (C₇H₅NO₂) with ethyl group addition.

Structural and Functional Differences

  • Furan vs.
  • Synthetic Accessibility: RhIII-catalyzed methods for alkylidene pyrrolo[3,4-b]pyridin-7-ones (e.g., via oxidative alkenylation/annulation) suggest that analogous strategies could be adapted for ethyl-substituted furopyridinones, though furan’s oxygen may necessitate modified conditions .

Pharmacological and Industrial Relevance

  • 5H,7H-Furo[3,4-b]pyridin-7-one : Used as a versatile scaffold in medicinal chemistry due to its rigid bicyclic structure and compatibility with functionalization .
  • Zopiclone Derivatives: Demonstrate the pharmacological importance of fused pyridinone systems, where substituents (e.g., chloropyridinyl, piperazine) dictate target affinity and pharmacokinetics .
  • Pyrrolo[3,4-b]pyridinones: Exhibit synthetic versatility, with NH groups enabling further derivatization (e.g., alkylation, acylation) for library synthesis .

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